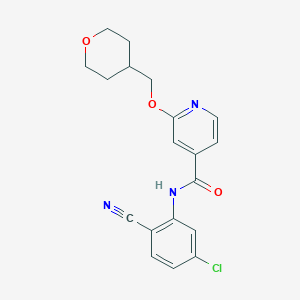
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides an overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆ClN₃O₂. Key structural features include:
- Chloro-substituted phenyl group
- Cyanide functional group
- Isonicotinamide moiety
- Tetrahydro-2H-pyran ring
These structural components are believed to contribute to the compound's biological activity, including its potential as an inhibitor in various enzymatic pathways related to cancer proliferation and survival.
Preliminary studies suggest that this compound may inhibit specific kinases involved in critical cell signaling pathways associated with tumor growth. The isonicotinamide framework is known for its ability to modulate cellular functions by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Interaction Studies
Interaction studies using molecular docking and binding assays are essential to elucidate the compound's interactions with target proteins. Initial findings indicate that the compound may effectively bind to specific kinase targets, which could lead to a reduction in tumor growth rates .
Biological Activity and Therapeutic Applications
This compound exhibits several promising biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cancer metabolism and signaling pathways, particularly those related to kinase activity.
- Apoptosis Induction : The structural components contribute to the induction of programmed cell death in malignant cells, enhancing its therapeutic profile against cancer.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloroisonicotinic Acid | Contains a chloro group and isonicotinic acid structure | Known for antibacterial properties |
| Tetrahydropyran Derivatives | Incorporates a tetrahydropyran ring | Used in drug delivery systems |
| 2-Cyanophenyl Amides | Contains cyanophenyl moiety | Exhibits anti-inflammatory activity |
The uniqueness of this compound lies in its combination of diverse functional groups that potentially enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Research has indicated that derivatives of isonicotinamide often exhibit significant biological activities. For instance, studies on benzamide derivatives have shown antitumor effects, with some patients demonstrating prolonged survival when treated with similar compounds . Furthermore, investigations into the efficacy of various inhibitors targeting specific kinases have highlighted the importance of structural modifications in enhancing therapeutic outcomes.
特性
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-16-2-1-15(11-21)17(10-16)23-19(24)14-3-6-22-18(9-14)26-12-13-4-7-25-8-5-13/h1-3,6,9-10,13H,4-5,7-8,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKVOGAPXWKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














